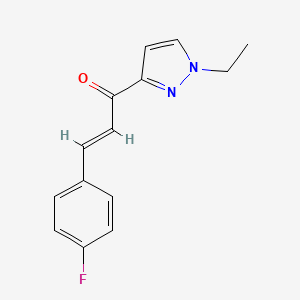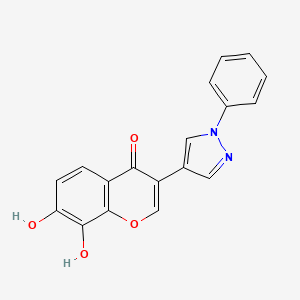![molecular formula C15H23ClN2O2S B5377871 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine, also known as TAK-715, is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). This enzyme is involved in the regulation of inflammation, cell differentiation, and apoptosis. TAK-715 has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
Mecanismo De Acción
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to have anti-inflammatory effects, reduce cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In animal models of rheumatoid arthritis, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce joint inflammation and bone destruction. In Alzheimer's disease, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce amyloid-beta production and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine is its specificity for p38 MAPK, which allows for the study of specific downstream signaling pathways that are involved in various diseases. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
1. Further studies are needed to determine the safety and efficacy of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in clinical settings.
2. The potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine as a therapeutic agent in other diseases such as diabetes, cardiovascular disease, and chronic obstructive pulmonary disease should be explored.
3. The development of more potent and selective p38 MAPK inhibitors should be pursued.
4. The use of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in combination with other therapies such as chemotherapy, radiation therapy, and immunotherapy should be investigated.
5. The role of p38 MAPK in the regulation of stem cell differentiation and regeneration should be studied, and the potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine as a modulator of these processes should be explored.
Métodos De Síntesis
The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine involves several steps, starting with the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with propylpiperazine in the presence of a base such as triethylamine. This intermediate is then reacted with sodium cyanoborohydride to form 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine.
Aplicaciones Científicas De Investigación
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In rheumatoid arthritis, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to inhibit the production of inflammatory cytokines and reduce joint inflammation in animal models. In cancer, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting p38 MAPK-mediated cell survival pathways. In Alzheimer's disease, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce the production of amyloid-beta peptides, which are believed to contribute to the development of the disease.
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-4-5-17-6-8-18(9-7-17)21(19,20)15-11-12(2)14(16)10-13(15)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWINOBQOUEMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377819.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)

![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)

![2-(2,3-dimethoxyphenyl)-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-imidazole](/img/structure/B5377883.png)